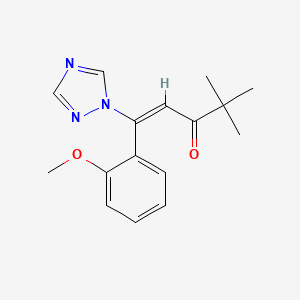

gamma-Ketotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66627-72-3 |

|---|---|

Molecular Formula |

C16H19N3O2 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(E)-1-(2-methoxyphenyl)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one |

InChI |

InChI=1S/C16H19N3O2/c1-16(2,3)15(20)9-13(19-11-17-10-18-19)12-7-5-6-8-14(12)21-4/h5-11H,1-4H3/b13-9+ |

InChI Key |

TWPGQBODBSWGNI-UKTHLTGXSA-N |

SMILES |

CC(C)(C)C(=O)C=C(C1=CC=CC=C1OC)N2C=NC=N2 |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C(\C1=CC=CC=C1OC)/N2C=NC=N2 |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C1=CC=CC=C1OC)N2C=NC=N2 |

Synonyms |

(E)-isomer of gamma-ketotriazole 1-(2-methoxyphenyl)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)-1-penten-3-one gamma-ketotriazole |

Origin of Product |

United States |

Contextualization of Ketotriazole Architectures Within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. dntb.gov.ua A significant portion of known organic compounds are heterocyclic, and they are integral to numerous natural products, pharmaceuticals, and synthetic materials. dntb.gov.uaresearchgate.net Within this vast field, nitrogen-containing heterocycles are particularly prominent, with over half of all FDA-approved drugs in the United States featuring a nitrogen-based heterocyclic core. dntb.gov.ua

Among the diverse families of nitrogen heterocycles, triazoles, which are five-membered rings with three nitrogen atoms, have garnered substantial interest. mdpi.comfrontiersin.org There are two isomeric forms of triazoles: 1,2,3-triazoles and 1,2,4-triazoles. frontiersin.org The introduction of a keto functional group to the triazole scaffold gives rise to ketotriazoles, a class of compounds with unique electronic properties and a wide array of applications. The position of the keto group relative to the triazole ring is designated by Greek letters (α, β, γ, etc.). This article will focus specifically on gamma-ketotriazole compounds, exploring their synthesis, significance, and research landscape.

Significance of Ketotriazole Scaffolds in Modern Organic Synthesis and Chemical Biology

The triazole scaffold is a cornerstone in modern organic synthesis and chemical biology due to its remarkable stability and versatile reactivity. mdpi.com Triazole rings are resistant to hydrolysis, oxidation, and reduction under both acidic and basic conditions. google.co.jp This stability makes them excellent linkers for connecting different molecular fragments. google.co.jp The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,2,3-triazoles highly efficient and regioselective, further enhancing their utility. peerj.com

In chemical biology, triazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. peerj.comnih.govnih.gov The triazole moiety can act as a pharmacophore, interacting with biological targets through hydrogen bonding and dipole interactions. researchgate.net Ketotriazoles, in particular, have been investigated as inhibitors of various enzymes. For instance, α-ketotriazoles and α,β-diketotriazoles have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. researchgate.net The specific substitution pattern on the ketotriazole scaffold allows for the fine-tuning of its biological activity.

Reactivity and Advanced Chemical Transformations of Ketotriazole Derivatives

Functional Group Interconversions on the Ketone Moiety

The ketone group in gamma-ketotriazoles is susceptible to a variety of functional group interconversions, which are fundamental transformations in organic synthesis. fiveable.me These reactions allow for the conversion of the carbonyl group into other reactive centers, significantly expanding the synthetic utility of the ketotriazole scaffold.

Key transformations include:

Reduction to Alcohols: The most common interconversion is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reagent that selectively reduces ketones in the presence of less reactive functional groups. imperial.ac.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. imperial.ac.uk The resulting hydroxyl group can then serve as a handle for further functionalization.

Reductive Amination: This process converts the ketone into an amine. The reaction typically involves the initial formation of an imine or enamine by reacting the ketone with an amine, followed by reduction. youtube.com This is a powerful method for introducing nitrogen-containing substituents.

Conversion to Alkenes: The ketone can be converted to an alkene through reactions like the Wittig reaction, which uses phosphorus ylides to replace the carbonyl oxygen with a carbon-carbon double bond. This allows for the construction of more complex carbon skeletons.

Formation of Hydrazones and Oximes: Reaction of the ketone with hydrazine (B178648) or hydroxylamine (B1172632) derivatives yields the corresponding hydrazones and oximes. These reactions are often used to form intermediates that can undergo further transformations, such as the Wolff-Kishner reduction (for hydrazones) or the Beckmann rearrangement (for oximes). clockss.org

| Transformation | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduces a hydroxyl group for further reactions. |

| Reductive Amination | Amine (e.g., NH₃, RNH₂), Reducing Agent (e.g., NaBH₃CN) | Amine | Forms C-N bonds and introduces amino groups. |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene | Forms C=C bonds for carbon skeleton extension. |

| Hydrazone Formation | Hydrazine (H₂NNH₂) or derivatives | Hydrazone | Intermediate for reductions (e.g., Wolff-Kishner). clockss.org |

Derivatization Strategies of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle that can be functionalized, most commonly through reactions at its nitrogen atoms. nih.gov The presence of three nitrogen atoms allows for various derivatization strategies, with N-alkylation being a primary method for modification. researchgate.netnih.gov

The alkylation of NH-1,2,3-triazoles can result in a mixture of regioisomers, typically N1- and N2-substituted products. researchgate.net The regioselectivity of these reactions is a critical aspect and is influenced by several factors:

Electronic Effects: Generally, the N1 position is considered to have a higher electron density, making it the kinetically favored site for alkylation. researchgate.net

Thermodynamic Stability: The N2-substituted regioisomer is often thermodynamically more stable. researchgate.net

Steric Hindrance: Bulky substituents on the triazole ring at the C4 and C5 positions can sterically hinder the N1 and N3 positions, thus favoring substitution at the N2 position. researchgate.netmdpi.com

Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence the ratio of N1 to N2 products. mdpi.com For example, studies on 5-aryl-4-trifluoroacetyltriazoles showed that using sodium carbonate as a base in DMF preferentially yields 2-substituted triazoles. mdpi.com

Beyond simple alkylation, other derivatization strategies include:

Acylation: Reaction with acyl halides or anhydrides introduces an acyl group onto a nitrogen atom of the triazole ring.

Arylation: N-arylation can be achieved through reactions with aryl halides, often catalyzed by transition metals like copper or palladium. researchgate.net

Sulfonylation: The use of sulfonyl chlorides, such as mesyl chloride or tosyl chloride, has been shown to lead exclusively to N2-substituted triazoles in certain cases. mdpi.com

| Reaction Type | Reagents | Typical Position of Substitution | Key Influencing Factors |

|---|---|---|---|

| Alkylation | Alkyl halides, Michael acceptors | N1 (kinetic) or N2 (thermodynamic) | Steric hindrance, base, solvent. researchgate.netmdpi.com |

| Arylation | Aryl halides, Cu or Pd catalyst | Often N2 selective | Catalyst system, substituents on triazole. researchgate.net |

| Acylation | Acyl halides, Anhydrides | N1 or N2 | Reaction conditions. researchgate.net |

| Sulfonylation | MsCl, TsCl | N2 selective | Nature of the sulfonylating agent. mdpi.com |

Exploration of Novel Reaction Profiles and Reactivity Patterns

Research into ketotriazoles has uncovered novel reaction pathways and reactivity patterns that expand their synthetic potential. A prominent area of exploration is the use of cycloaddition reactions to construct the triazole ring itself, often with the ketone functionality pre-installed or formed concurrently. researchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govchemijournal.com Variations of this methodology have been developed to produce 4-acyl-1,2,3-triazoles directly. For example, a copper-catalyzed three-component reaction involving methyl ketones, organic azides, and DMF (as a one-carbon donor) yields these compounds through an oxidative C-H/C-H cross-dehydrogenative coupling followed by an oxidative 1,3-dipolar cycloaddition. organic-chemistry.org

Another innovative approach involves the ring-opening of other cyclic structures. A TEMPO-mediated ring-opening α,β-difunctionalization of cyclopropyl (B3062369) alcohols with organic azides provides a metal-free pathway to 4-keto-1,2,3-triazoles. organic-chemistry.org Furthermore, the transformation of other heterocyclic systems, such as 1,3-oxazin-4-ones, into 1,2,4-triazoles has been demonstrated by reacting them with hydrazine derivatives. clockss.org This ring contraction reaction proceeds through a ring-opening step initiated by nucleophilic attack of the hydrazine, followed by cyclization to form the new triazole ring. clockss.org

| Reaction Name/Type | Reactants | Product | Key Features |

|---|---|---|---|

| Three-Component Oxidative Cycloaddition | Methyl ketone, Organic azide (B81097), DMF | 4-Acyl-1,2,3-triazole | Copper-catalyzed, forms C-C and triazole ring in one pot. organic-chemistry.org |

| Ring-Opening of Cyclopropyl Alcohols | Cyclopropyl alcohol, Organic azide | 4-Keto-1,2,3-triazole | TEMPO-mediated, metal- and additive-free. organic-chemistry.org |

| Ring Contraction of 1,3-Oxazin-4-ones | 1,3-Oxazin-4-one, Hydrazine derivative | 3-Acetonyl-1,2,4-triazole | Transforms one heterocycle into another. clockss.org |

Hydrogen Bonding Interactions and Dipole Moments in Chemical Reactivity

The chemical reactivity and physical properties of ketotriazole derivatives are significantly influenced by non-covalent interactions, particularly hydrogen bonding. researchgate.net The triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the other nitrogen atoms). researchgate.net The ketone's carbonyl group provides an additional strong hydrogen bond acceptor site.

These interactions are crucial in:

Solid-State Structure: In the solid state, hydrogen bonds dictate the crystal packing. Studies on fluorinated 1,2,3-triazole derivatives have shown that N-H···O hydrogen bonds between the triazole N-H and a carbonyl group of a neighboring molecule can connect molecules into chains. rsc.orgconicet.gov.ar The specific patterns of hydrogen bonding can be complex, sometimes involving solvent molecules like water, leading to extensive three-dimensional networks. rsc.orgconicet.gov.ar

Molecular Conformation: Intramolecular hydrogen bonds can lock the molecule into a specific conformation, which can affect its reactivity. For example, hydrogen bonding between a nearby hydroxyl group and the ketone or triazole nitrogen can influence the orientation of substituents. mdpi.com

Chemical Reactivity: The high dipole moment of the triazole ring, arising from the electronegative nitrogen atoms, enhances its ability to act as a hydrogen bond acceptor. researchgate.netnih.gov This polarization can also activate adjacent C-H bonds, making them potential hydrogen bond donors. researchgate.net These interactions can influence reaction pathways by stabilizing transition states or by pre-organizing reactants for a specific chemical transformation.

Computational studies, such as those using Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are powerful tools for analyzing and quantifying these weak interactions. nih.govresearchgate.netbeilstein-journals.org They can help elucidate the nature of hydrogen bonds and predict their influence on molecular structure and stability. nih.gov For instance, computational analyses have confirmed that hydrogen bonding patterns and electron density are key determinants of interaction strength. nih.gov

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intermolecular | Triazole N-H | Ketone C=O | Directs crystal packing, forms molecular chains. rsc.orgconicet.gov.ar |

| Intermolecular | Triazole N-H | Triazole Nitrogen (N2 or N3) | Forms triazole-triazole networks. nih.gov |

| Intramolecular | Nearby O-H, N-H | Ketone C=O or Triazole N | Controls molecular conformation and planarity. mdpi.com |

Advanced Spectroscopic and Analytical Methodologies for Ketotriazole Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including gamma-ketotriazoles. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework.

In the ¹H NMR spectra of triazole derivatives, the chemical shifts of protons on the triazole and adjacent rings are highly informative. For instance, in a series of phenolic acid triazole derivatives, the protons on the triazole ring typically resonate in the range of δ 7.98–8.60 ppm, while those on the benzene (B151609) ring appear between δ 6.87–8.01 ppm. mdpi.com The presence of specific structural motifs, such as an ethoxy linker, can be identified by characteristic triplet peaks with identical coupling constants. mdpi.com For some triazole compounds, broad signals in the region of δ 8.07 ppm (in DMSO and CDCl₃) can be indicative of a pyrrole-like group, while signals around δ 5.95 ppm (in DMSO) may correspond to an amine group. ufv.br

¹³C NMR spectroscopy complements the proton data by providing direct information about the carbon skeleton. bhu.ac.in In phenolic acid triazole derivatives, the carbonyl carbon of a carboxylic acid or ester group typically appears in the range of δ 165.71–166.92 ppm, while the carbons of the triazole ring are found between δ 140.01–152.14 ppm. mdpi.com For other triazole structures, the carbon attached to an amino group (C-NH₂) can resonate at approximately δ 171.5-172.5 ppm. ufv.br The specific chemical shifts can be influenced by the solvent and the presence of other functional groups. ufv.br Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. bhu.ac.in

Table 1: Representative NMR Data for Triazole Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Triazole Ring | 7.98 - 8.60 | mdpi.com |

| ¹H | Benzene Ring | 6.87 - 8.01 | mdpi.com |

| ¹³C | Carbonyl (C=O) | 165.71 - 166.92 | mdpi.com |

| ¹³C | Triazole Ring | 140.01 - 152.14 | mdpi.com |

| ¹³C | C-NH₂ | 171.5 - 172.5 | ufv.br |

Note: Chemical shifts are dependent on the specific molecular structure and solvent used.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For the characterization of gamma-ketotriazoles, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of triazole derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight. mdpi.com This is crucial for confirming the molecular formula of a newly synthesized compound. For example, the molecular ion of a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivative was identified using HRMS. mdpi.com

Fragmentation analysis, often performed using collision-induced dissociation (CID) in an MS/MS experiment, provides insights into the compound's structure by breaking it down into smaller, charged fragments. researchgate.net The fragmentation patterns of ketamine analogues, which share structural similarities with some ketotriazoles, have been systematically studied. nih.gov Common fragmentation pathways for such compounds in ESI-MS/MS mode include the loss of a water molecule (H₂O) or the sequential loss of specific substituent groups. nih.gov For carbonyl-containing compounds with a hydrogen atom at the gamma position, a characteristic fragmentation known as the McLafferty rearrangement can occur, leading to the loss of a neutral molecule. youtube.com The analysis of these fragmentation patterns helps to confirm the connectivity of atoms within the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. specac.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the compound's structure. utdallas.edu

For a gamma-ketotriazole, several key functional groups would be expected to show characteristic absorption bands in the IR spectrum. The carbonyl group (C=O) of the ketone is one of the most prominent features, typically exhibiting a strong, sharp absorption band in the region of 1710-1720 cm⁻¹. utdallas.edu The C=N stretching vibrations within the triazole ring are expected to appear in the range of 1579-1692 cm⁻¹. ufv.br Additionally, C-H stretching vibrations are observed, with aromatic =C-H stretches appearing at higher frequencies (around 3330-3335 cm⁻¹) than aliphatic –C-H stretches. specac.com If the molecule contains an N-H bond, a medium peak between 660-900 cm⁻¹ can be observed, while the C-N stretch is typically found in the 1029-1200 cm⁻¹ region. specac.com The collective pattern of these absorptions provides a unique "fingerprint" for the this compound molecule, confirming the presence of its key functional groups. mdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for a this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (Ketone) | Stretch | 1710 - 1720 | utdallas.edu |

| C=N (Triazole) | Stretch | 1579 - 1692 | ufv.br |

| =C-H (Aromatic) | Stretch | 3330 - 3335 | specac.com |

| C-N | Stretch | 1029 - 1200 | specac.com |

Note: The exact position and intensity of absorption bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed. numberanalytics.comosu.edu

For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can provide definitive proof of its structure. mdpi.commdpi.com The resulting crystal structure reveals the planarity of the triazole ring and the orientation of its substituents. core.ac.ukresearchgate.net For example, in the crystal structures of two triazole derivatives, the triazole rings were found to be planar. core.ac.uk The analysis also provides information about intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. core.ac.ukresearchgate.net This detailed structural information is crucial for understanding the compound's physical properties and for structure-based drug design. mdpi.com

Table 3: Example Crystallographic Data for a Triazole Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | core.ac.ukresearchgate.net |

| Space Group | P-1 | core.ac.ukresearchgate.net |

| a (Å) | 6.1698(3) | core.ac.ukresearchgate.net |

| b (Å) | 7.1765(1) | core.ac.ukresearchgate.net |

| c (Å) | 9.9894(3) | core.ac.ukresearchgate.net |

| α (°) | 81.87(1) | core.ac.ukresearchgate.net |

| β (°) | 84.97(2) | core.ac.ukresearchgate.net |

| γ (°) | 78.81(2) | core.ac.ukresearchgate.net |

| Volume (ų) | 428.72(3) | core.ac.ukresearchgate.net |

Note: This data is for 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole and serves as an illustrative example of the type of data obtained from X-ray crystallography.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation and purification of target compounds from reaction mixtures and for assessing their purity. High-performance liquid chromatography (HPLC) is a particularly powerful tool for the analysis of gamma-ketotriazoles and related compounds. researchgate.netdntb.gov.ua

Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for the separation of small organic molecules based on their hydrophobicity. nih.govresearchgate.net This technique can be used to monitor the progress of a reaction, to isolate the desired product, and to determine its purity. researchgate.netresearchgate.net For instance, HPLC analysis has been used to confirm the formation of a single triazole product in a reaction. researchgate.net The purity of the final compound is often a critical parameter, and HPLC provides a quantitative measure of this.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable chromatographic technique, particularly for volatile and thermally stable compounds. sigmaaldrich.com It has been used for the analysis of various triazole-containing pesticides in different matrices. researchgate.net For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. Both HPLC and GC are fundamental techniques in the workflow of synthesizing and characterizing novel compounds like gamma-ketotriazoles. oup.com

Computational and Theoretical Chemistry Studies of Gamma Ketotriazole Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic and Geometric Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and geometric properties of gamma-ketotriazole systems. These methods provide a detailed picture of the molecule's structure and electron distribution.

DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry of triazole derivatives, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govnih.gov For instance, studies on related 1,2,4-triazole (B32235) derivatives have shown that DFT calculations can confirm the molecular and electronic structure, with results that are in good agreement with experimental data from X-ray diffraction. nih.gov The choice of basis set, such as 6-31+G*, is crucial for obtaining accurate results. nih.gov

Ab initio methods, like the Hartree-Fock (RHF) method, are also employed, although DFT methods like B3-LYP are often found to predict more accurate structures and harmonic vibrational wave numbers. nih.gov These calculations can elucidate the aromatic character of the triazole ring and the nature of the bonding between the ring and its substituents. nih.gov Frontier Molecular Orbital (FMO) analysis, derived from these calculations, reveals the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and reactivity. nih.gov For example, a larger HOMO-LUMO gap suggests greater stability. nih.gov

Table 1: Representative DFT Calculation Parameters for Triazole Derivatives

| Parameter | Typical Values/Methods | Reference |

|---|---|---|

| Functional | B3LYP, PBE, M06-2X | nih.govdiva-portal.orgresearchgate.net |

| Basis Set | 6-31+G*, 6-311++G**, aug-cc-pVTZ | nih.gov |

| Properties Calculated | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, Mulliken charges | nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like gamma-ketotriazoles. By simulating the atomic motions over time, MD can reveal the different conformations a molecule can adopt and the transitions between them.

MD simulations on triazole-based inhibitors have been used to understand their binding mechanisms with biological targets. frontiersin.org These simulations can reveal the stability of the ligand within the binding site and identify key interactions that stabilize the complex. nih.govrsc.org For example, simulations of triazole derivatives bound to enzymes like human carbonic anhydrase IX have shown stable binding over simulation times of 100 nanoseconds. nih.govrsc.org

Analysis of MD trajectories can provide insights into the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the molecule, indicating the stability of the system and the flexibility of different regions of the molecule, respectively. nih.gov Such studies are crucial for understanding how the conformational flexibility of a this compound might influence its biological activity. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactivity of gamma-ketotriazoles involves modeling their reaction pathways and identifying the transition states. Transition state theory (TST) is a key framework for this, providing a way to calculate reaction rates based on the properties of the reactants and the transition state. libretexts.orgsolubilityofthings.com

Computational methods can be used to locate transition state structures on the potential energy surface. uleth.ca These calculations are often complex and require sophisticated algorithms. Once the transition state is located, its energy can be used to calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. solubilityofthings.com

For gamma-ketotriazoles, this type of analysis could be used to study their synthesis, degradation, or metabolic pathways. For example, modeling the mechanism of a cycloaddition reaction used to synthesize the triazole ring can provide insights into the reaction's feasibility and selectivity. researchgate.net

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSAR) Studies Focused on Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. biorxiv.orgnih.govresearchgate.net These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. uniroma1.itnih.gov

In the context of gamma-ketotriazoles, QSAR studies would involve calculating a set of molecular descriptors that capture various aspects of the molecules' structure and properties. These descriptors can include constitutional, topological, geometric, and electronic parameters.

Table 2: Examples of Chemical Descriptors Used in QSAR Studies of Triazole Derivatives

| Descriptor Class | Examples | Reference |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | researchgate.net |

| Topological | Wiener index, Kier & Hall connectivity indices | uniroma1.it |

| Geometric | Molecular surface area, Molecular volume | nih.gov |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | researchgate.net |

Once the descriptors are calculated, a mathematical model is developed to relate them to the observed activity. This model can then be used to predict the activity of new this compound derivatives.

Molecular Docking for Ligand-Receptor Chemical Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. rsc.orgresearchgate.netnih.gov This method is crucial for understanding the molecular basis of a drug's action and for designing new drugs with improved binding affinity and selectivity.

For this compound systems, molecular docking can be used to predict how they might interact with a specific biological target. The process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction. nih.gov

Docking studies on triazole derivatives have successfully identified key interactions with their target proteins. mdpi.commdpi.com For example, studies on triazole-based inhibitors of human carbonic anhydrase IX have identified specific amino acid residues, such as Gln92 and Thr200, that are important for binding. nih.govrsc.org This information can be used to design new this compound derivatives with enhanced interactions with the target protein.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazole |

| Triazole benzene (B151609) sulfonamides |

| alpha-Ketotriazoles |

| alpha,beta-Diketotriazoles |

| Gln92 |

Applications in Advanced Organic Synthesis and Materials Science

Ketotriazoles as Versatile Building Blocks for Complex Molecules

The inherent functionalities of ketotriazoles make them highly valuable as foundational units in the construction of more elaborate molecular architectures. The triazole ring, often synthesized via the highly efficient Huisgen 1,3-dipolar cycloaddition ("click chemistry"), serves as a stable and rigid linker, while the keto group provides a reactive handle for a wide array of chemical transformations. uq.edu.auresearchgate.net

Researchers have utilized ketotriazoles as key intermediates in the synthesis of complex, drug-like molecules and peptidomimetics. dntb.gov.uabeilstein-journals.org For instance, the synthesis of novel β-keto triazole acids from N-protected amino acids demonstrates their utility in creating peptide mimics where the triazole ring can act as an isostere for an amide bond. dntb.gov.ua This approach allows for the generation of diverse molecular scaffolds that are challenging to produce through other methods. nih.gov The strategy of using functionalized heterocyclic aldehydes, including those related to the triazole family, in multicomponent reactions (MCRs) facilitates the rapid assembly of complex structures from simple, readily available materials. beilstein-journals.orgbeilstein-archives.org This methodology expands the accessible chemical space for drug discovery and the development of new bioactive compounds. beilstein-journals.org

A notable application is the synthesis of γ-ketoacids through photocatalytic methods, where related structures are assembled via dual decarboxylative coupling, highlighting the importance of the keto-acid substructure in modern organic synthesis. organic-chemistry.org

Table 1: Examples of Complex Molecules Synthesized Using Triazole Building Blocks

| Precursor Type | Reaction Type | Resulting Structure Class | Significance |

|---|---|---|---|

| N-Protected Amino Acids | Click Chemistry | β-Keto Triazole Acids | Peptidomimetics, Drug Discovery dntb.gov.ua |

| Tetrazole Aldehydes | Multicomponent Reactions (MCRs) | Diverse Drug-like Scaffolds | Expansion of Chemical Space beilstein-journals.orgbeilstein-archives.org |

| Azides and Alkynes | Huisgen 1,3-Dipolar Cycloaddition | 1,2,3-Triazole Linked Molecules | Stable Linkers in Macromolecules uq.edu.auresearchgate.net |

Use in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry revolves around non-covalent interactions to form organized assemblies, with host-guest chemistry being a central theme. uclouvain.befiveable.me The structural features of gamma-ketotriazoles are well-suited for applications in this domain. The 1,2,3-triazole ring possesses a significant dipole moment and contains nitrogen atoms that can act as hydrogen bond acceptors. uq.edu.au The polarized C-H bonds of the triazole ring can also participate in hydrogen bonding. These characteristics, combined with the carbonyl group's ability to accept hydrogen bonds, allow ketotriazole-containing molecules to engage in specific and directional non-covalent interactions. uq.edu.aumdpi.com

These interactions are the driving force for molecular recognition and the formation of host-guest complexes, where a "host" molecule with a specific cavity binds a complementary "guest" molecule. fiveable.memdpi.comresearchgate.net While direct studies on gamma-ketotriazole in host-guest systems are specific, the principles of supramolecular chemistry suggest their potential. For example, molecules incorporating the ketotriazole moiety could be designed as guests for macrocyclic hosts like cyclodextrins, which have hydrophobic inner cavities suitable for encapsulating such structures. fiveable.methno.org Conversely, larger molecules built from ketotriazole units could be designed to act as hosts, creating specific binding pockets for smaller guest molecules. The formation of these complexes is governed by principles of molecular complementarity, where the size, shape, and chemical properties of the host and guest align. fiveable.me

Integration into Polymeric Structures for Enhanced Properties

The incorporation of specific functional units into polymer backbones is a key strategy for developing materials with tailored properties. The 1,2,3-triazole ring is an effective linker unit for creating macromolecules, including polymers and dendrimers. researchgate.net Integrating this compound moieties into polymeric structures can enhance properties such as thermal stability and chemical resistance. researchgate.net

High-energy radiation, such as gamma rays, is often used to modify polymers by inducing crosslinking, grafting, or chain scission, which alters their mechanical and thermal properties. mdpi.comfrontiersin.orgiaea.org The presence of aromatic and heterocyclic rings, like the triazole in a ketotriazole, can influence a polymer's response to radiation. rsc.org For instance, gamma radiation can be used to graft functional monomers onto a polymer backbone, and a vinyl-substituted ketotriazole could potentially be used in this manner to functionalize polymer surfaces. researchgate.net This process creates active sites (free radicals) on the polymer, which then react with the monomer. researchgate.net Such modifications are used to create materials for high-performance applications in aerospace, electronics, and medicine. frontiersin.org

Table 2: Potential Effects of Integrating Ketotriazole Moieties into Polymers

| Property | Mechanism of Enhancement | Potential Application |

|---|---|---|

| Thermal Stability | The inherent stability of the aromatic triazole ring. | High-temperature resistant materials. researchgate.net |

| Mechanical Strength | The triazole unit can act as a rigid crosslinking point. mdpi.com | Reinforced polymer composites. |

| Chemical Resistance | Stable triazole linkages are resistant to chemical degradation. | Materials for harsh chemical environments. |

| Functionalization | The keto group provides a site for further chemical modification post-polymerization. | Creation of functional or responsive materials. |

Development of Fluorescent Probes and Dyes Incorporating Ketotriazole Moieties

Fluorescent probes are indispensable tools for visualizing biological processes and detecting specific analytes with high sensitivity. rackcdn.comfrontiersin.org The triazole moiety has been successfully incorporated into various fluorophore scaffolds to create novel probes with enhanced capabilities. researchgate.net A prominent example is the functionalization of BODIPY (boron-dipyrromethene) dyes with triazoles. nih.gov

Researchers have shown that incorporating a triazole moiety into BODIPY dyes can yield fluorescent probes capable of distinguishing between different conformations of biomolecules, such as soluble oligomers of the amyloid β-peptide. nih.gov In one study, these triazole-containing dyes exhibited a significant increase in fluorescence—up to 35-fold—in the presence of ordered, β-sheet-rich amyloid oligomers. nih.gov This demonstrates the potential of ketotriazole-based structures to serve as sensitive probes for monitoring protein aggregation, a process implicated in neurodegenerative diseases.

The synthesis strategy often involves a "click" reaction to attach the triazole unit to the core dye structure, allowing for modular and efficient creation of new probes. nih.gov The keto group within a this compound could further serve as an attachment point or as a group that modulates the electronic properties, and therefore the fluorescence characteristics, of the dye. thermofisher.comrevvity.com

Catalytic Roles of Ketotriazole-Based Systems

The triazole ring is not merely a passive linker; it can play an active role in catalysis. uq.edu.au The nitrogen atoms of the triazole can coordinate to metal centers, making triazole-containing molecules effective ligands in catalytic systems. uq.edu.au While the term "this compound" itself often refers to a product, the broader class of keto-triazoles has been explored in catalytic contexts.

For example, copper(I)-catalyzed reactions are fundamental to the synthesis of 1,2,3-triazoles (the click reaction). In some systems, the triazole product itself can influence the catalytic cycle. Furthermore, β-keto-1,2,3-triazoles have been synthesized using copper-based catalysts, and the resulting products have been noted for their ability to chelate copper, suggesting a potential role in modulating or participating in catalytic processes. researchgate.net

The catalytic activity of systems involving triazoles extends to their ability to enhance reaction rates. Ligands based on the triazole structure have been shown to significantly accelerate copper-mediated click reactions, partly by forming a protective environment around the copper ion. uq.edu.au Although specific research focusing on gamma-ketotriazoles as catalysts is limited, their structural components—a metal-coordinating triazole ring and a potentially interacting ketone group—suggest they could be developed into novel catalytic systems or ligands for asymmetric catalysis. referencecitationanalysis.comscispace.com

Ligand Development in Coordination Chemistry

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. purdue.edulibretexts.org The ability of the 1,2,3-triazole ring to act as a ligand is well-established, owing to the electron lone pairs on its nitrogen atoms that can coordinate with metal ions. uq.edu.auresearchgate.net

A this compound molecule contains multiple potential coordination sites: the nitrogen atoms of the triazole ring and the oxygen atom of the keto group. This structure makes it a potential multidentate ligand, meaning it can bind to a metal ion through more than one atom. libretexts.org Ligands that bind through multiple sites often form more stable complexes with metal ions, an effect known as chelation. The synthesis of β-keto triazole acids from amino acids has been proposed as a route to novel ligands for coordination chemistry. dntb.gov.ua

The geometry and electronic properties of the resulting metal-ketotriazole complex would depend on the specific metal ion and the coordination environment. The development of such ligands is significant for creating new catalysts, functional materials, and metal-based therapeutic agents. uq.edu.aulibretexts.org

Table 3: Potential Coordination Modes of this compound as a Ligand

| Coordination Site(s) | Ligand Type | Potential Metal Partners | Resulting Complex Type |

|---|---|---|---|

| Triazole Nitrogen (N2 or N3) | Monodentate | Transition metals (e.g., Cu, Ru, Co) uq.edu.aupurdue.edu | Simple coordination complex |

| Triazole Nitrogens and Ketone Oxygen | Bidentate or Tridentate (Chelating) | Transition metals, Lanthanides | Chelate complex |

Chemical Biology Applications of Ketotriazole Compounds Non Clinical Focus

Design and Synthesis of Ketotriazole-Based Chemical Probes

Chemical probes are essential small molecules used to study and manipulate biological systems. The design of these probes often involves incorporating three key features: a recognition element that binds to the target, a reactive group for covalent modification, and a reporter tag for detection and analysis. mdpi.com Ketotriazoles, by virtue of the triazole's stability and the ketone's reactivity, present a valuable scaffold for the creation of such probes.

The synthesis of ketotriazole-based chemical probes can be achieved through modular approaches, which allow for the rapid generation of diverse probe libraries. One common strategy is the use of multi-component reactions (MCRs), such as the Ugi reaction, where a ligand, a reactive group, and a reporter tag can be combined in a single step to produce a functional probe. frontiersin.org For instance, a library of 1,5-disubstituted tetrazole affinity-based probes has been successfully synthesized using an Ugi-azide MCR. frontiersin.org

While direct examples for the synthesis of γ-ketotriazole probes are not abundant in the literature, the synthesis of α-ketotriazoles provides a foundational methodology. An organocatalytic approach using proline can facilitate the reaction between unactivated ketones and arylazides to form 1,2,3-triazoles with high regioselectivity. researchgate.net This method, particularly with microwave activation, offers an efficient route to the triazole core. researchgate.net To construct a γ-ketotriazole probe, a building block containing a ketone at the gamma position relative to a precursor of the triazole ring (an azide (B81097) or alkyne) would be required. This functionalized building block could then be incorporated into a modular synthesis workflow.

Activity-based protein profiling (ABPP) is a key application for such probes. ABPP utilizes reactive chemical probes to covalently label the active sites of specific classes of enzymes. mdpi.com A γ-ketotriazole probe could be designed with an electrophilic "warhead" to target nucleophilic residues in an enzyme's active site. mdpi.comnih.gov The probe would also contain a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, connected via a linker to allow for visualization and pull-down experiments. nih.gov The development of second-generation activity-based probes has emphasized the use of diazirines as photoaffinity tags and terminal alkynes for bioorthogonal "click" chemistry, which offer improved labeling efficiency and reduced background signals. nih.gov

Table 1: Components of a Generic Ketotriazole-Based Chemical Probe

| Component | Function | Example Moiety |

| Recognition Element | Binds specifically to the biological target. | A pharmacophore that mimics the natural substrate or ligand of the target protein. |

| Reactive Group (Warhead) | Forms a covalent bond with the target protein. | The ketone group of the γ-ketotriazole, or an additional electrophilic group. |

| Reporter Tag | Enables detection and isolation of the probe-target complex. | Fluorophore (e.g., Cy3, Cy5), Biotin, Alkyne or Azide for click chemistry. |

| Linker | Connects the recognition element and reactive group to the reporter tag. | Polyethylene glycol (PEG), alkyl chain. |

Development of Peptidomimetics Utilizing Ketotriazole Linkages

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation. frontiersin.org The 1,2,3-triazole ring is an effective bioisostere for the amide bond in peptides, offering a rigid and stable linkage. frontiersin.org

A notable class of peptidomimetics relevant to this discussion are the "γ-AApeptides," which are based on a γ-peptide nucleic acid (PNA) backbone. nih.gov These peptidomimetics can be synthesized efficiently on a solid phase using standard Fmoc-chemistry protocols. nih.gov The modular synthesis of γ-AApeptides allows for the creation of combinatorial libraries, from which molecules with specific biological activities can be identified. nih.gov Structurally, γ-AApeptides have been shown to fold into defined secondary structures, such as helices and turns, enabling them to mimic the bioactive conformations of peptides. nih.gov

The incorporation of a 1,4-disubstituted 1,2,3-triazole moiety into a peptide backbone serves as a mimic of the trans-amide bond due to its planarity, similar dipole moment, and ability to participate in hydrogen bonding. frontiersin.org The synthesis of these triazole-containing peptidomimetics, often referred to as peptidotriazolamers, can be achieved through a building block approach. This involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-containing dipeptide mimic, which is then incorporated into the growing peptide chain via standard amide bond formation. nih.gov

Computational studies have been instrumental in designing peptidomimetics that mimic key protein secondary structures like α-helices and β-sheets. researchgate.netnih.gov For example, hydrocarbon stapling of peptides, where a linker is introduced to constrain the peptide into a helical conformation, has been shown to improve stability and efficacy. researchgate.net Triazole linkages can serve a similar purpose, acting as a bridge between side chains to stabilize secondary structures. frontiersin.org

Table 2: Comparison of Amide Bond and 1,4-Disubstituted 1,2,3-Triazole Linkage in Peptidomimetics

| Feature | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole |

| Structure | Planar, trans or cis conformation | Planar, mimics trans conformation |

| Stability | Susceptible to enzymatic cleavage by proteases | Resistant to proteolytic degradation |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as an H-bond acceptor (N2 and N3 atoms) |

| Synthesis | Standard peptide coupling reactions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

Fundamental Studies of Molecular Recognition and Interactions at a Chemical Level

Molecular recognition is the specific, non-covalent interaction between two or more molecules. frontiersin.org The incorporation of a rigid ketotriazole unit into a molecule can significantly influence its binding properties and provides a valuable tool for studying these interactions at a chemical level. umontpellier.fr

Computational methods, such as molecular dynamics (MD) simulations and docking studies, are powerful tools for investigating molecular recognition. nih.govfrontiersin.org These techniques allow for the detailed analysis of binding poses, the calculation of binding energies, and the elucidation of the roles of solvation and entropy in complex formation. nih.gov For peptidomimetics containing triazole linkages, MD simulations can predict their conformational preferences and secondary structures in different solvents. frontiersin.org For example, simulations of peptidotriazolamers have shown that they can adopt compact, folded conformations in both DMSO and water. frontiersin.org

The rigid nature of the triazole ring can pre-organize a molecule into a bioactive conformation, which can lead to higher binding affinity by reducing the entropic penalty upon binding. nih.gov The ketone group can participate in hydrogen bonding and other polar interactions, further contributing to the specificity of molecular recognition.

Experimental techniques are also crucial for validating computational models and providing thermodynamic data. Isothermal titration calorimetry (ITC) can be used to measure the binding affinity, enthalpy, and entropy of interaction between a ketotriazole-containing ligand and its target. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the complex in solution.

The study of galectin-ligand interactions serves as a good example of how computational and experimental methods are integrated to understand molecular recognition. nih.gov Simulation techniques have been invaluable for determining binding poses and energies of small-molecule ligands to these carbohydrate-binding proteins. nih.gov A similar approach can be applied to ketotriazole-containing molecules to understand their interactions with protein targets.

Applications in DNA Synthesis Research (Triazole Role)

In the field of DNA synthesis research, the triazole moiety has been utilized as an artificial internucleoside linkage, replacing the natural phosphodiester bond. nih.gov This modification creates synthetic oligonucleotides with unique properties. The stability of a DNA duplex is influenced by a balance of interactions, including hydrogen bonding and base stacking. atdbio.com The introduction of modifications to the DNA backbone can alter this stability.

Studies on triazole-modified thymidines have shown that the incorporation of a triazole ring can decrease the thermal stability of DNA•DNA and DNA•RNA duplexes. nih.gov The extent of destabilization can be influenced by substituents on the triazole ring, with bulkier groups causing more significant disruption due to steric hindrance. nih.gov

Conversely, charge-neutral modifications to the phosphate (B84403) backbone have been explored to enhance the properties of oligonucleotides for therapeutic applications. beilstein-journals.org While not a ketotriazole, the principle of modifying the backbone to influence duplex stability and nuclease resistance is relevant. For example, zwitterionic modifications have been shown to stabilize DNA duplexes, primarily by reducing the unfavorable entropy of formation. beilstein-journals.org

Table 3: Impact of Modifications on DNA Duplex Stability

| Modification | Effect on Duplex Tm (Melting Temperature) | Reference |

| Triazole-modified thymidine | Decrease | nih.gov |

| 2-Aminoadenine substitution for Adenine | Increase (~3 °C per substitution) | atdbio.com |

| AP-dC (G-clamp) substitution for Cytosine | Increase (up to 18 °C per substitution) | atdbio.com |

| Zwitterionic (N+) phosphate modification | Increase (at low salt concentration) | beilstein-journals.org |

| Negatively charged (Ts) phosphate modification | Decrease | beilstein-journals.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems for Ketotriazoles

The synthesis of ketotriazoles is a dynamic area of research, with a continuous drive to develop more efficient, selective, and environmentally benign methods. A key focus is the exploration of novel catalytic systems that can overcome the limitations of existing protocols.

One promising approach involves the use of organocatalysis, which offers a metal-free alternative for the synthesis of 1,2,3-triazoles. researchgate.net For instance, proline-catalyzed [3+2] cycloaddition reactions between enamine intermediates and azides have been reported. acs.org Researchers are also investigating enolate-mediated organocatalytic [3+2] cycloadditions of activated carbonyl compounds and aryl azides to produce highly substituted 1,2,3-triazoles. researchgate.netacs.org These methods provide a complementary strategy to the well-established metal-catalyzed "click" reactions. researchgate.net

In the realm of metal catalysis, the development of novel and more efficient catalysts remains a priority. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, research is ongoing to develop catalysts with improved activity, selectivity, and substrate scope. rsc.orgresearchgate.net This includes the design of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. mdpi.commdpi.com For example, a heterogeneous catalyst composed of aluminum chloride immobilized on γ-Al2O3 has been shown to be effective for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com Furthermore, the use of other transition metals, such as ruthenium, is being explored to expand the catalytic toolkit for triazole synthesis. mdpi.com

Recent strategies have also focused on one-pot multicomponent reactions for the synthesis of α-ketotriazoles. acs.orgacs.orgresearchgate.netresearchgate.net These reactions, which often involve the in situ formation of an enaminone intermediate followed by a 1,3-dipolar cycloaddition with an organic azide (B81097), offer high regioselectivity and efficiency. acs.orgacs.orgresearchgate.netresearchgate.net The development of such streamlined synthetic procedures is crucial for the rapid and efficient generation of diverse ketotriazole libraries for various applications.

Discovery of Undiscovered Reactivity and Transformation Profiles

Beyond their synthesis, researchers are actively exploring the untapped reactivity of γ-ketotriazoles to unlock new chemical transformations and access novel molecular architectures. The carbonyl and triazole moieties within the γ-ketotriazole scaffold provide multiple sites for functionalization, making them versatile building blocks in organic synthesis.

One area of interest is the further functionalization of the triazole ring. The development of methods for the stereoselective transformation of N-fluoroalkyl-1,2,3-triazoles into haloalkenyl imidoyl halides opens up new avenues for creating diverse and stereo-defined N-alkenyl products. uochb.cz This highlights the potential to move beyond the triazole as a stable linker and utilize it as a reactive intermediate for more complex molecular construction.

The carbonyl group in γ-ketotriazoles is also a key handle for various transformations. For instance, the reduction of β-ketotriazoles can lead to the formation of chiral β-hydroxytriazoles, which are valuable intermediates in medicinal chemistry. rsc.org Additionally, the carbonyl group can be converted into other functional groups, expanding the synthetic utility of these compounds. acs.org Research into the reactivity of α,β-diketotriazoles, which can be synthesized from β-hydroxytriazoles, has also been reported, showcasing the potential for further elaboration of the ketotriazole core. researchgate.net

The exploration of cycloaddition reactions involving the triazole ring or its precursors is another active area of research. The Diels-Alder reaction, for example, represents a powerful tool for the synthesis of complex cyclic structures and could be applied to triazole-containing dienes or dienophiles. rsc.org Understanding and harnessing the full spectrum of reactivity of γ-ketotriazoles will undoubtedly lead to the discovery of new and valuable chemical transformations.

Integration with Flow Chemistry and Sustainable Methodologies in Ketotriazole Production

The principles of green chemistry are increasingly influencing the synthesis of γ-ketotriazoles, with a focus on developing more sustainable and environmentally friendly processes. mit.edusigmaaldrich.comepa.gov This includes the use of safer solvents, the reduction of waste, and the design of energy-efficient reactions. mit.edusigmaaldrich.comepa.gov

Flow chemistry is emerging as a powerful technology for the sustainable production of triazoles and other chemical compounds. scipod.globalmdpi.combeilstein-journals.org Continuous flow systems offer several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous intermediates more effectively. scipod.globalmdpi.com For example, a three-step continuous flow process for the synthesis of 1,2,3-triazole has been developed, utilizing water as a solvent to improve safety and heat dissipation. scipod.global The integration of flow chemistry with catalytic systems, including heterogeneous catalysts, can lead to highly efficient and automated synthetic processes. beilstein-journals.org

The use of renewable feedstocks is another key aspect of sustainable chemistry. mit.edusigmaaldrich.comrsc.org Levoglucosenone (LGO), derived from the pyrolysis of cellulose, is a versatile platform chemical that can be transformed into a variety of valuable products, including intermediates for pharmaceutical synthesis. rsc.org The development of synthetic routes to γ-ketotriazoles from such renewable resources would significantly enhance the sustainability of their production.

Furthermore, the development of greener analytical methods for monitoring and controlling these synthetic processes is crucial. mdpi.com This includes the use of techniques that minimize solvent consumption and waste generation. mdpi.com By embracing these sustainable methodologies, the chemical industry can reduce its environmental footprint while continuing to produce valuable compounds like γ-ketotriazoles.

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry is playing an increasingly important role in guiding the synthesis and design of new molecules, including γ-ketotriazoles. mit.edu By using computational models, researchers can predict the outcome of chemical reactions, understand reaction mechanisms, and design molecules with specific properties before they are synthesized in the lab. mit.edu

For example, computational studies can be used to predict which substrates are likely to react successfully in a given transformation, saving time and resources that would otherwise be spent on trial-and-error experimentation. mit.edu In the context of triazole synthesis, computational models can help in understanding the factors that control the regioselectivity of cycloaddition reactions. acs.org Density functional theory (DFT) calculations have been used to investigate the mechanism of triazole formation, providing insights that can guide the development of more efficient and selective synthetic methods. researchgate.net

Computational modeling is also a powerful tool for drug discovery. By modeling the interaction of γ-ketotriazole derivatives with biological targets, researchers can identify promising candidates for further development. researchgate.netresearchgate.net For instance, in-silico molecular docking studies have been used to understand the binding mode of triazole derivatives with enzymes like E. coli DNA gyrase, providing a rationale for their observed biological activity. researchgate.net This predictive power allows for the rational design of new compounds with enhanced potency and selectivity. mit.edu

As computational methods become more sophisticated and accessible, their integration into the workflow of synthetic chemistry will continue to accelerate the pace of discovery and innovation in the field of γ-ketotriazoles.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique properties of the triazole ring, such as its stability, aromaticity, and ability to form hydrogen bonds, make γ-ketotriazoles and related compounds attractive building blocks for the development of new materials. researchgate.netresearchgate.net This has opened up exciting avenues for interdisciplinary research at the interface of synthetic chemistry and materials science.

Triazole-containing polymers and dendrimers have been synthesized, where the triazole unit acts as a linker to connect different molecular components. researchgate.net These materials have potential applications in areas such as drug delivery, catalysis, and electronics. The ability to precisely control the structure and functionality of these materials through synthetic chemistry is crucial for tailoring their properties for specific applications.

The photophysical properties of triazole derivatives are also being explored for the development of fluorescent probes, dyes, and pigments. researchgate.net By synthetically modifying the γ-ketotriazole scaffold, researchers can tune the absorption and emission properties of these molecules, leading to the creation of new materials for optical applications.

Furthermore, the coordination chemistry of triazoles is being investigated for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials, which consist of metal ions or clusters linked together by organic ligands, have a wide range of potential applications, including gas storage, separation, and catalysis. The ability of the triazole ring to coordinate to metal centers makes it a valuable component in the design of these advanced materials.

The synergy between synthetic chemistry, which provides the tools to create new molecules, and materials science, which explores their properties and applications, is driving innovation in this area. As our understanding of the structure-property relationships of γ-ketotriazoles and their derivatives grows, so too will their impact on the development of new and advanced materials.

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize gamma-Ketotriazole, and how can reaction conditions be optimized for purity?

- Methodological Answer : this compound synthesis typically involves cyclization reactions of precursor ketones with triazole derivatives. Key parameters to optimize include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., acidic or metal-based catalysts). Post-synthesis, purity is assessed via HPLC (≥95% purity threshold) and elemental analysis. Researchers should document reaction yields, solvent recovery rates, and spectroscopic validation (e.g., NMR, IR) to ensure reproducibility .

Q. How should researchers characterize this compound’s structural and chemical properties?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm hydrogen/carbon environments and ring substitution patterns.

- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm, triazole ring vibrations at ~1450 cm).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

Tabulate spectral data (e.g., chemical shifts, absorption bands) for cross-comparison with literature .

Q. What strategies ensure a comprehensive literature review for this compound studies?

- Methodological Answer :

- Use academic databases (PubMed, SciFinder) with Boolean terms: ("this compound" AND synthesis) OR (reactivity AND triazole derivatives).

- Filter results by publication date (last 10 years) and peer-reviewed status.

- Map knowledge gaps (e.g., limited mechanistic studies or under-explored biological targets) using tools like VOSviewer for co-citation analysis .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability under physiological conditions.

- Validate computational results against experimental data (e.g., kinetic studies, degradation profiles) to refine models .

Q. How can contradictions between experimental and theoretical data in this compound research be resolved?

- Methodological Answer :

- Root-Cause Analysis : Compare synthesis protocols (e.g., purity of starting materials, reaction timelines) to identify variability.

- Sensitivity Testing : Systematically vary parameters (e.g., pH, temperature) to isolate discrepancies.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using forest plots for biological activity comparisons) .

Q. How can the FINER criteria improve hypothesis formulation for this compound’s mechanisms?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to this compound analogs and analytical tools (e.g., LC-MS).

- Novel : Target understudied interactions (e.g., with cytochrome P450 enzymes).

- Ethical : Adhere to safety protocols for handling reactive intermediates.

- Relevant : Align with broader goals (e.g., antibiotic resistance mitigation).

Example hypothesis: "this compound inhibits bacterial efflux pumps via π-π stacking with transmembrane domains" .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., reaction yields under varying conditions, IC values for biological assays).

- Figures : Use crystallographic data (e.g., XRD) or heatmaps to visualize structure-activity relationships.

- Reproducibility : Share raw datasets and code repositories (e.g., GitHub) as supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.